![molecular formula C19H30N2OS B5539722 (3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)
(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine" is a complex organic compound. The interest in such compounds generally stems from their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex amines and thioether compounds involves multiple steps, including protection/deprotection strategies, stereoselective synthesis, and functional group transformations. For instance, Fleck et al. (2003) describe a stereoselective process for preparing a key intermediate in the development of an antibiotic, showcasing the importance of stereoselectivity in the synthesis of complex molecules (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, Jebas et al. (2013) characterized the structures of butyrate and 1,3-dioxane derivatives, illustrating how crystallography and NMR spectroscopy contribute to understanding molecular configurations (Jebas, Fun, Quah, Ooi, Rambabu, Vijayakumar, & Sarveswari, 2013).
Chemical Reactions and Properties
The chemical behavior of compounds is influenced by their functional groups and molecular structure. Research on related compounds, like the study by Pyrih et al. (2023), can provide insights into reaction mechanisms, including proton tautomerism and stereoisomerism, which are relevant for understanding the reactivity of complex amines and thioethers (Pyrih, Łapiński, Zięba, Mizera, Lesyk, Gzella, & Jaskolski, 2023).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystallinity are crucial for compound characterization and application. These properties depend on the molecular structure and intermolecular interactions. Studies like those by Fu et al. (2014), investigating metal-organic frameworks, can offer methods for assessing and influencing the physical properties of complex organic compounds (Fu, Kang, & Zhang, 2014).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for developing new compounds with desired functionalities. Computational studies, such as the one by Issa, Sagaama, and Issaoui (2020), provide insights into the electronic structure and potential reactivity of molecules, which are fundamental for predicting the chemical behavior of novel compounds (Issa, Sagaama, & Issaoui, 2020).
科学的研究の応用
Synthesis and Reactivity
The compound under investigation is related to a variety of research areas in organic synthesis and medicinal chemistry. It shares structural features with compounds involved in the synthesis of bioactive molecules, such as N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is a key intermediate in the preparation of antibiotics for veterinary pathogens. A practical, efficient, and stereoselective process has been developed for such intermediates, highlighting the importance of these compounds in drug development processes (Fleck et al., 2003).
Chemical Synthesis Techniques
In the realm of chemical synthesis, novel reagents and methodologies are continuously sought after to improve the efficiency and selectivity of synthetic routes. For example, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal has been described as a novel reagent for the protection of carboxylic acids, showcasing the innovative approaches being developed in the field to facilitate complex organic transformations (Arai et al., 1998).
Catalysis and Polymerization
Research on rare-earth complexes supported by amine-bridged bis(phenolate) ligands demonstrates the application of these complexes in catalysis, particularly in the ring-opening polymerization of l-lactide. This underscores the significance of structurally complex amines in the development of catalysts for polymer synthesis, providing insights into how the compound may find applications in related catalytic processes (Duan et al., 2016).
Heterocyclic Chemistry
The generation of structurally diverse libraries through alkylation and ring closure reactions, using related compounds as starting materials, emphasizes the compound's relevance in the synthesis of heterocyclic systems. This area of research is crucial for the discovery and development of new pharmaceuticals, highlighting potential applications in drug discovery and development (Roman, 2013).
将来の方向性
The study of azepane derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as building blocks for the synthesis of various pharmaceuticals. Future research could involve exploring the biological activity of this particular compound, or using it as a starting point for the synthesis of new compounds .
特性
IUPAC Name |
1-[(3S)-3-(dimethylamino)azepan-1-yl]-2-[(3,5-dimethylphenyl)methylsulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-15-9-16(2)11-17(10-15)13-23-14-19(22)21-8-6-5-7-18(12-21)20(3)4/h9-11,18H,5-8,12-14H2,1-4H3/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQMGQADDVLPDV-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N2CCCCC(C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N2CCCC[C@@H](C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)
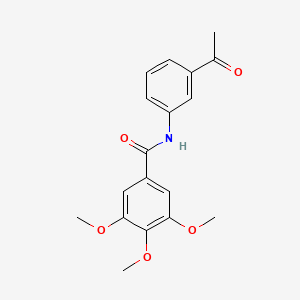
![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)
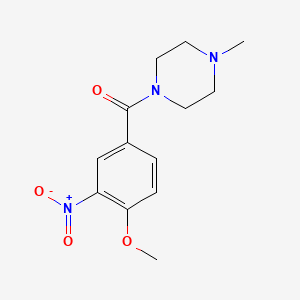
![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
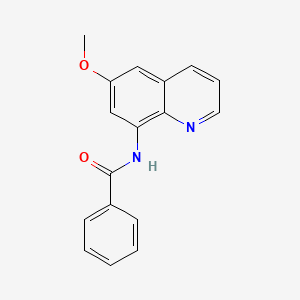
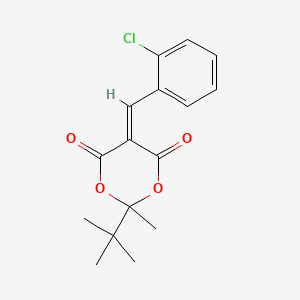
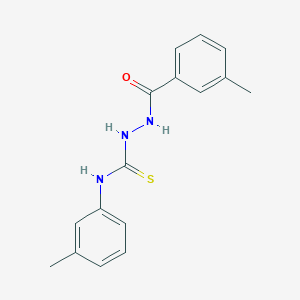

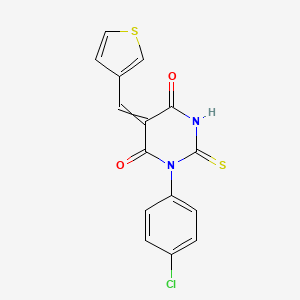
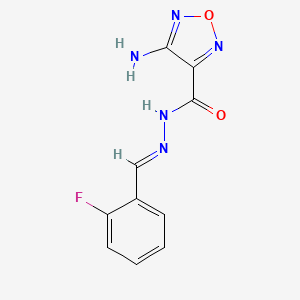
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)